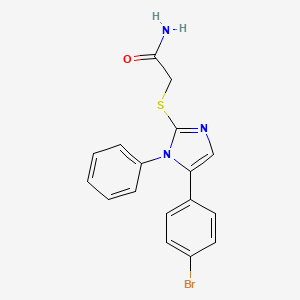

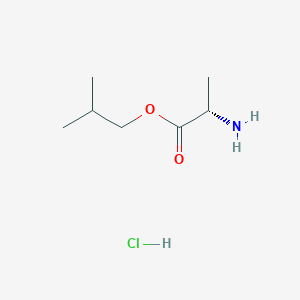

![molecular formula C21H23N5O2 B2946765 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2309775-62-8](/img/structure/B2946765.png)

2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Pharmacological Properties

Research on similar pyrimidines indicates a focus on synthesizing novel compounds with diverse pharmacological profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. For instance, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, displaying a range of pharmacological activities, highlighting the potential of such compounds in clinical investigations for their powerful antiemetic activity among others (Mattioda et al., 1975).

Antimicrobial Activity

Another avenue of research involves the exploration of antimicrobial properties. Hossan et al. (2012) synthesized pyrimidinones and oxazinones with significant antibacterial and antifungal activities, indicating the potential for these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Anticancer and Anti-inflammatory Applications

Further, the synthesis of novel pyrazolopyrimidines derivatives has been investigated for their anticancer and anti-5-lipoxygenase activities, demonstrating the versatility of pyrimidine derivatives in addressing a range of health issues. Rahmouni et al. (2016) elaborated on the synthesis and biological evaluation of such derivatives, revealing their potential in treating cancer and inflammation (Rahmouni et al., 2016).

Neuropharmacological Effects

Moreover, research has extended into the neuropharmacological domain, where compounds such as aminopyrimidines have been evaluated for their serotonin receptor agonist properties, offering insights into developing treatments for neurological conditions. Dounay et al. (2009) reported on the pharmacological evaluation of a series of aminopyrimidines, indicating their potential utility in neuropharmacology (Dounay et al., 2009).

Supramolecular Chemistry

Finally, the structural and supramolecular chemistry of pyrimidine derivatives reveals their potential in creating complex molecular assemblies. For example, Beijer et al. (1998) explored the strong dimerization capabilities of ureidopyrimidones via quadruple hydrogen bonding, showcasing the utility of pyrimidine derivatives in the field of supramolecular chemistry (Beijer et al., 1998).

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could bind to its target(s) and modulate their activity, leading to downstream effects .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it’s possible that it could influence a variety of pathways, depending on its targets .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target after administration .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .

properties

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c27-21-12-19(24-18-3-1-2-8-26(18)21)25-9-6-15(7-10-25)13-28-20-11-17(16-4-5-16)22-14-23-20/h1-3,8,11-12,14-16H,4-7,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPQMWATNRALGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946683.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(6-bromo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanamide](/img/structure/B2946684.png)

![3-heptyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2946686.png)

![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2946693.png)

![1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one](/img/structure/B2946694.png)

![6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2946697.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide](/img/structure/B2946700.png)

![5-(4-ethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2946704.png)